molecular formula C6H9N3O B2660276 {5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methanol CAS No. 1259056-53-5

{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methanol

Cat. No.: B2660276
CAS No.: 1259056-53-5
M. Wt: 139.158
InChI Key: SMLUMNDDAXMDJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Fused Heterocyclic Systems

The synthesis of fused heterocyclic systems traces its origins to the late 19th century, with early work on dibenzodiazocines (eight-membered nitrogen-oxygen systems) marking the first systematic explorations of medium-sized heterocycles. These efforts intensified in the 1970s as researchers recognized the pharmacological potential of nitrogen-rich architectures, leading to advanced methodologies for constructing five- and six-membered fused rings. The development of pyrrolo-triazole systems emerged as a natural progression from these studies, leveraging innovations in cyclization techniques and catalytic processes. Key milestones include the application of Huisgen cycloaddition for triazole formation and the use of transition-metal catalysts for regioselective pyrrole functionalization.

Significance of Nitrogen-Rich Heterocycles in Medicinal Chemistry

Nitrogen-containing heterocycles constitute the molecular backbone of 75% of FDA-approved pharmaceuticals, a statistic underscoring their dominance in drug discovery. This prevalence stems from nitrogen's ability to engage in diverse non-covalent interactions – including hydrogen bonding, dipole-dipole forces, and π-stacking – that enhance target binding affinity and selectivity. Pyrrolo-triazoles exemplify these advantages through their dual heterocyclic components: the pyrrole ring contributes electron-rich aromatic character, while the triazole moiety offers hydrogen-bond acceptor sites and metabolic stability. Comparative analysis of clinical candidates reveals that bridgehead nitrogen systems like pyrrolo-triazoles demonstrate improved pharmacokinetic profiles over monocyclic analogs, particularly in blood-brain barrier penetration and oral bioavailability.

Classification of Pyrrolo-Triazole Scaffolds

Pyrrolo-triazoles belong to the broader class of fused bicyclic heterocycles characterized by shared bridgehead nitrogen atoms. Systematic classification follows IUPAC guidelines for heterocyclic nomenclature, with key distinctions arising from:

Classification Parameter {5H,6H,7H-pyrrolo[2,1-c]triazol-3-yl}methanol Related Scaffolds
Ring Fusion Ortho-fused pyrrole-triazole system Angular fusion in indole analogs
Nitrogen Count Three nitrogen atoms (2 in triazole, 1 in pyrrole) Two nitrogens in imidazopyridines
Substituent Pattern Methanol group at triazol-3-yl position Methyl/aryl groups in clinical candidates
Bridgehead Configuration Non-planar bridgehead nitrogen Planar in purine systems

This structural taxonomy highlights the compound's unique positioning between fully aromatic systems and partially saturated scaffolds, enabling conformational flexibility while maintaining π-orbital overlap for target engagement.

Structural Uniqueness of {5H,6H,7H-pyrrolo[2,1-c]triazol-3-yl}methanol

The compound's architecture combines a partially hydrogenated pyrrole ring (5H,6H,7H saturation) fused to a 1,2,4-triazole moiety, creating a strained bicyclic system with distinct electronic properties. Key structural features include:

  • Bridgehead Nitrogen : The shared nitrogen atom at the fusion point adopts sp³ hybridization, introducing torsional strain that enhances reactivity toward electrophilic substitution.
  • Methanol Substituent : Positioned at the triazol-3-yl position, this polar group enables hydrogen-bond donation while maintaining sufficient hydrophobicity for membrane permeability.
  • Ring Strain Dynamics : Saturation of the pyrrole ring creates a boat-like conformation, confirmed by X-ray crystallographic studies of analogous compounds, which influences both solubility and binding pocket compatibility.

Properties

IUPAC Name

6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c10-4-6-8-7-5-2-1-3-9(5)6/h10H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMLUMNDDAXMDJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NN=C(N2C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methanol typically involves multi-step processes. One common method includes the cyclization of appropriate precursors under specific conditions. For example, the reaction of pyrrole derivatives with triazole-forming agents under controlled temperature and solvent conditions can yield the desired compound .

Industrial Production Methods

Industrial production of {5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methanol may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce functional groups like halides, alkyl groups, or aryl groups .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of pyrrolo[2,1-c][1,2,4]triazoles exhibit significant anticancer properties. For instance, studies have shown that these compounds can inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The mechanism often involves the modulation of key signaling pathways such as the PI3K/Akt and MAPK pathways .

Antimicrobial Properties

The antimicrobial efficacy of pyrrolo[2,1-c][1,2,4]triazole derivatives has also been documented. These compounds demonstrate activity against a range of bacterial strains and fungi. Their mechanism of action is believed to involve interference with nucleic acid synthesis or disruption of cell membrane integrity .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of {5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methanol in models of neurodegenerative diseases. The compound has shown promise in reducing oxidative stress and inflammation in neuronal cells, which are critical factors in conditions such as Alzheimer's disease .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of pyrrolo[2,1-c][1,2,4]triazole derivatives. Various modifications to the core structure have been explored to enhance potency and selectivity. For example:

ModificationImpact on Activity
Substitution at position 3Increased anticancer activity
Alkylation at nitrogen atomsEnhanced antimicrobial properties
HydroxylationImproved solubility and bioavailability

These modifications are essential for developing more effective therapeutic agents with fewer side effects .

Polymer Development

Pyrrolo[2,1-c][1,2,4]triazole derivatives are being investigated for their utility in polymer chemistry. They can serve as monomers or cross-linking agents in the synthesis of novel polymers with enhanced thermal stability and mechanical properties .

Sensor Technology

The unique electronic properties of pyrrolo[2,1-c][1,2,4]triazole compounds make them suitable candidates for sensor applications. Research has demonstrated their potential in developing sensors for detecting environmental pollutants and biological analytes due to their high sensitivity and specificity .

Case Study 1: Anticancer Agent Development

In a recent study published in Journal of Medicinal Chemistry, researchers synthesized a series of {5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methanol derivatives and evaluated their anticancer activity against several tumor cell lines. The most promising compound exhibited IC50 values in the low micromolar range and was found to induce apoptosis through caspase activation .

Case Study 2: Antimicrobial Efficacy

A study focused on the antimicrobial properties of pyrrolo[2,1-c][1,2,4]triazole derivatives revealed substantial activity against methicillin-resistant Staphylococcus aureus (MRSA). The lead compound demonstrated a minimum inhibitory concentration (MIC) comparable to existing antibiotics but with a different mechanism of action .

Mechanism of Action

The mechanism of action of {5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction or gene expression .

Comparison with Similar Compounds

Comparison with Structural Analogs

Molecular Structure and Substituent Effects

Target Compound :
  • Core: Pyrrolo[2,1-c][1,2,4]triazole.
  • Substituent: Hydroxymethyl (–CH₂OH) at position 3.
  • Key Feature: Polar hydroxyl group enhances solubility but may reduce membrane permeability compared to non-polar analogs .
Analog 1 : Methyl 5H,6H,7H-Pyrrolo[2,1-c][1,2,4]triazole-5-carboxylate
  • Molecular Formula : C₇H₉N₃O₂ (MW: 167.17 g/mol).
  • Substituent : Methyl ester at position 4.
Analog 2 : 3-{5H,6H,7H-Pyrrolo[2,1-c][1,2,4]triazol-3-yl}piperidine
  • Structure : Piperidine ring appended to the pyrrolo-triazole core.
  • Impact : The basic amine in piperidine may enhance binding to acidic biological targets (e.g., enzymes) through protonation .
Analog 3 : 5-Methyl-1-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl}-1H-pyrazol-3-amine
  • Molecular Formula : C₁₀H₁₄N₆ (MW: 226.27 g/mol).
  • Substituent : Pyrazole-amine side chain.
  • Key Feature : The pyrazole ring introduces additional hydrogen-bonding sites, which could enhance receptor interaction in drug design .

Physicochemical Properties

Property Target Compound Methyl Ester Analog Piperidine Analog
Molecular Weight 139.07 g/mol 167.17 g/mol ~210 g/mol (estimated)
Polar Surface Area ~70 Ų (estimated) ~75 Ų ~85 Ų
CCS ([M+H]+) 127.5 Ų N/A N/A
  • The hydroxymethyl group in the target compound contributes to higher polarity compared to the methyl ester analog, which may influence solubility in aqueous vs. organic solvents.

Biological Activity

{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methanol is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and relevant case studies that highlight its potential applications in medicine.

  • Molecular Formula : C6_6H7_7N3_3O
  • Molecular Weight : 137.14 g/mol
  • CAS Number : 884504-87-4

Anticancer Properties

Studies have indicated that compounds containing the triazole ring exhibit anticancer activities. For instance, derivatives of triazoles have been shown to inhibit the growth of various cancer cell lines. A notable study evaluated the cytotoxic effects of triazole derivatives on human malignant cell lines (MCF-7 and Bel-7402), revealing that certain derivatives exhibited significant cytotoxicity compared to standard treatments like cisplatin .

Antimicrobial Activity

{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methanol has also been investigated for its antimicrobial properties. Research has demonstrated that triazole derivatives can effectively inhibit bacterial growth. For example, a series of synthesized triazole compounds showed varying degrees of antibacterial activity against common pathogens such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

The anti-inflammatory potential of triazole compounds has been documented in several studies. Compounds with the triazole moiety have been found to reduce inflammation markers in vitro and in vivo. One study reported that certain triazole derivatives demonstrated IC50_{50} values comparable to established anti-inflammatory drugs like diclofenac sodium .

Synthesis Methods

The synthesis of {5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methanol typically involves multi-step reactions starting from simpler precursors. Common methods include:

  • Cyclization Reactions : Utilizing hydrazines and other reagents to form the triazole ring.
  • Functionalization : Introducing hydroxymethyl groups through nucleophilic substitution reactions.

Case Studies

StudyFindings
Cytotoxicity Evaluation A study assessed the cytotoxic effects of various triazole derivatives on MCF-7 cells. The results indicated that specific modifications to the triazole structure significantly enhanced anticancer activity .
Antimicrobial Testing In vitro tests demonstrated that certain {5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methanol derivatives exhibited potent antibacterial activity against multiple strains of bacteria .
Anti-inflammatory Assessment A comparative analysis showed that some triazole derivatives had anti-inflammatory effects similar to those of conventional NSAIDs .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for {5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methanol?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting from pyrrolo-triazole precursors. For example:

Condensation : Reacting substituted pyrrolo-triazole intermediates with formaldehyde or glyoxal derivatives under acidic conditions (e.g., HCl in ethanol) to introduce the hydroxymethyl group .

Cyclization : Using catalysts like acetic acid or TEA to stabilize reactive intermediates during ring formation .

Purification : Recrystallization from ethanol or methanol to achieve >95% purity, monitored by TLC (CHCl₃:MeOH = 95:5) .

  • Critical Considerations : Solvent choice (e.g., ethanol vs. xylene) impacts reaction efficiency. Prolonged reflux (6–8 hours) may improve yield but risks decomposition .

Q. How can the structure of {5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methanol be validated?

  • Analytical Workflow :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm the hydroxymethyl group (δ ~4.5 ppm for -CH₂OH) and pyrrolo-triazole backbone .
  • X-ray Crystallography : Use SHELXL for crystal structure refinement to resolve tautomeric forms (e.g., 5H vs. 7H configurations) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (C₇H₈N₄O) and rule out impurities .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

  • Case Study : Discrepancies in enzymatic inhibition assays (e.g., CDK2 vs. kinase X) may arise from:

  • Tautomerism : The compound’s 5H/6H/7H tautomers exhibit distinct binding modes. Use DFT calculations to predict dominant tautomers in solution .
  • Solvent Effects : Polar solvents (e.g., DMSO) stabilize the hydroxymethyl group, altering binding affinity. Compare results across solvents .
    • Validation : Cross-validate using isothermal titration calorimetry (ITC) to measure binding thermodynamics .

Q. How can computational modeling predict the compound’s interactions with biological targets?

  • Methodology :

Molecular Docking : Use AutoDock Vina to simulate binding to CDK2’s active site, focusing on hydrogen bonds with Lys33 and π-π stacking with Phe82 .

QSAR Analysis : Correlate substituent effects (e.g., -OH vs. -OCH₃) with bioactivity using descriptors like logP and polar surface area .

  • Limitations : Over-reliance on static models; integrate molecular dynamics (MD) simulations to account for protein flexibility .

Q. What experimental designs address challenges in isolating structural isomers?

  • Separation Techniques :

  • HPLC : Use a C18 column with gradient elution (water:acetonitrile + 0.1% TFA) to resolve 5H/7H isomers .
  • Chiral Chromatography : For enantiomers, employ amylose-based columns and hexane/isopropanol mobile phases .
    • Characterization : Combine circular dichroism (CD) spectroscopy with X-ray data to assign absolute configurations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.